Isradipine is derived from the chemical class of dihydropyridines, which are known for their cardiovascular effects. It was initially developed in the 1980s and has been marketed under various brand names, including Dynacirc. The compound is classified under the following categories:
The synthesis of Isradipine involves several key steps that ensure high purity and yield. A notable method includes the reaction of 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester with isopropyl-aminocrotonate in ethanol at controlled temperatures (25 to 35°C). This reaction typically proceeds to completion within 6 to 8 hours.
Isradipine's molecular formula is CHNO, with a molar mass of approximately 312.36 g/mol. The compound features a dihydropyridine ring system fused with a benzofurazan moiety, which contributes to its unique pharmacological activity.
Isradipine undergoes various chemical reactions typical for dihydropyridine derivatives, including:
Isradipine exerts its pharmacological effects primarily through the blockade of L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes. By inhibiting calcium influx during depolarization, Isradipine causes:
The onset of action typically occurs within 30 minutes after administration, with peak effects observed within 1 to 2 hours.
Isradipine has several important applications in both clinical and research settings:
Isradipine ((RS)-4-(4-Benzoxadiazolyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester) belongs to the 1,4-dihydropyridine (DHP) class of L-type calcium channel antagonists. Its core structure features a dihydropyridine ring with ortho-substituted benzoxadiazolyl and isopropyl ester moieties at positions 4 and 5, respectively. This configuration creates significant molecular asymmetry, enabling stereoselective interactions within the DHP binding pocket of voltage-gated calcium channels [1] [6].
The binding site for isradipine resides at the interface between domains III and IV of the α1-subunit, with critical contact points at transmembrane segments IIIS6, IVS6, and the pore loop. Key residues identified through mutagenesis studies include Tyr1487 (Cav1.2 numbering) and Phe1013/Tyr1021 near the selectivity filter, which form hydrophobic and hydrogen bonding interactions with the drug's benzoxadiazolyl group [1] [3]. Binding exhibits strong allosteric dependence on extracellular Ca2+ concentration, shifting the channel from low-affinity (Kd ~300 nM) to high-affinity state (Kd <10 nM) as Ca2+ occupancy in the pore increases from 10 nM to 1 mM (EC50 = 300 nM) [3]. This transition involves energetic coupling between pore-bound Ca2+ and DHP binding residues, stabilizing a non-conducting channel conformation.
Table 1: Key Structural Determinants of Isradipine Binding
Channel Region | Residue | Interaction Type | Functional Consequence |
---|---|---|---|
III S6 | Phe1163 | Hydrophobic stabilization | Modulates inactivation kinetics |
IV S6 | Tyr1487 | H-bond with ester carbonyl | Critical for binding affinity |
Selectivity Filter | Glu1016 | Allosteric Ca2+ coordination | Shifts binding to high-affinity state |
Pore Loop | Phe1013/Tyr1021 | π-Stacking with benzoxadiazolyl | Stabilizes drug-induced inactivation |
Isradipine exhibits differential inhibition of Cav1.2 and Cav1.3 L-type calcium channels, with approximately 3-5 fold higher potency for Cav1.2 (IC50 ~20 nM) versus Cav1.3 (IC50 ~60-100 nM) in physiological voltage ranges [2] [5]. This selectivity arises from biophysical and structural distinctions:
These distinctions underpin isradipine's neurological applications, particularly in Parkinson's disease, where selective Cav1.3 blockade in substantia nigra dopaminergic neurons may reduce oxidative stress without compromising vascular function [10].
Isradipine exerts potent vasodilatory effects (EC50 ~1 nM in isolated arteries) due to preferential block of vascular Cav1.2 over cardiac isoforms. This tissue selectivity stems from three interconnected mechanisms:
Table 2: Factors Enhancing Isradipine Selectivity in Vascular Tissue
Factor | Vascular Smooth Muscle | Cardiac Myocyte | Functional Impact |
---|---|---|---|
Resting Potential | −40 to −60 mV | −85 mV | Enhanced inactivated-state binding |
Dominant Splice Variant | Exon 9*+/Exon 33− | Exon 9−/Exon 33+ | Higher inactivation rate → increased block |
Hypoxia Response | RbFox1/2 downregulation | Minimal RbFox expression | Exon switching → 2.5× sensitivity increase |
β-Subunit Profile | β3-dominant | β2a-dominant | Faster inactivation → higher drug affinity |
Isradipine exhibits intermediate lipophilicity (logP = 3.5) and distinctive receptor affinity within the DHP class, balancing vascular potency and CNS penetration:
Table 3: Pharmacological Profile of Select Dihydropyridines
Parameter | Isradipine | Nifedipine | Nimodipine | Amlodipine |
---|---|---|---|---|
Cav1.2 Kd (nM) | 0.32 | 0.15 | 0.85 | 0.92 |
Cav1.3 IC50 (nM) | 60 | >200 | 120 | >500 |
Lipophilicity (logP) | 3.5 | 2.2 | 3.0 | 2.9 |
Brain Penetration (B/P ratio) | 0.8 | 0.3 | 1.2 | 0.2 |
Vascular Selectivity Index (vs. Cardiac) | 48× | 120× | 25× | 210× |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1